2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
Description
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c1-18-12-14-6-9(7-15-12)11-16-10(17-19-11)8-3-2-4-13-5-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEJRQYQZHJURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the following steps:
Formation of the Pyridinyl-Oxadiazole Moiety: This can be achieved through the cyclization of a pyridine-substituted hydrazine with a carboxylic acid derivative under dehydrating conditions.
Coupling with Pyrimidine: The pyridinyl-oxadiazole intermediate is then coupled with a methoxy-substituted pyrimidine using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-hydroxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine.
Reduction: 2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-diaminopyrimidine].
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves multi-step reactions starting from pyridine derivatives and oxadiazole precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have shown that compounds containing the oxadiazole moiety exhibit notable antimicrobial activity. For instance, a study on related oxadiazole derivatives demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential use in treating bacterial infections . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
Pyrimidine derivatives have been investigated for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Preliminary in vitro studies suggest potential efficacy against several cancer cell lines, warranting further investigation in preclinical models.
Anti-inflammatory Effects
Compounds with a pyrimidine structure have been studied for their anti-inflammatory effects. Some derivatives have shown promise in reducing inflammation markers in animal models of arthritis and other inflammatory conditions . The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at different positions on the pyrimidine ring or the oxadiazole moiety can significantly influence potency and selectivity against specific biological targets. For example, substituents that enhance lipophilicity or electron-donating groups may improve cellular uptake and bioavailability .
Case Study 1: Antimicrobial Activity Evaluation
A recent study synthesized a series of oxadiazole derivatives, including those based on pyridine and pyrimidine scaffolds. The antimicrobial activity was assessed using the disc diffusion method against standard strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls, demonstrating their potential as new antimicrobial agents .
Case Study 2: Anticancer Mechanism Investigation
In vitro assays were conducted to evaluate the anticancer effects of this compound on human cancer cell lines. The results showed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases . These findings suggest a promising avenue for future cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, blocking their activity and thereby inhibiting the biochemical pathways they regulate.
Signal Transduction: It can interfere with signal transduction pathways by binding to receptors or other signaling molecules, altering cellular responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Findings from Comparative Analysis
Substituent Effects on Solubility: The target compound’s methoxy group and pyridinyl substituent balance lipophilicity (LogP ~1.8), whereas carboxylic acid derivatives (e.g., butanoic acid analog) exhibit significantly higher aqueous solubility due to ionizable groups . Piperidine-containing analogs () introduce basic amines, improving membrane permeability and bioavailability .
Synthetic Accessibility: Multi-component cycloadditions () and domino reactions () are efficient for oxadiazole-pyrimidine hybrids. However, the target compound’s synthesis may require precise regiocontrol due to competing substitution patterns .
Biological Relevance: Pyrimidine-oxadiazole hybrids are common in kinase inhibitors (e.g., EGFR, VEGFR). The pyridin-3-yl group in the target compound may mimic adenine in ATP-binding pockets .
Patent Landscape :
- European Patent EP 1 808 168 B1 () highlights oxadiazole derivatives with piperidine linkers for CNS applications, suggesting the target compound could be optimized for similar uses .
Biological Activity
2-Methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its cytotoxicity, mechanism of action, and therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- SMILES Notation : COc1ncc2c(nc1)cnc2N=C(N)N
Biological Activity Overview
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are detailed below.
Cytotoxicity
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.57 | Induces apoptosis through PIM-1 kinase inhibition |
| HepG2 (Liver Cancer) | 1.13 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | >50 | Limited activity observed |
These findings indicate that the compound may function as a PIM-1 kinase inhibitor, which is crucial for cell survival and proliferation in cancer cells .
The mechanism by which this compound induces cytotoxicity involves:
- Apoptosis Induction : The compound significantly increases apoptosis rates in treated cells. In MCF-7 cells, apoptosis was increased by 58.29-fold compared to control groups .
- Cell Cycle Arrest : It causes cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis and mitosis .
- Kinase Inhibition : The compound has been shown to inhibit PIM-1 kinase with an IC value of 11.4 nM, indicating strong potential as a targeted chemotherapeutic agent .
Case Studies
Several case studies have highlighted the biological activity of similar compounds in the oxadiazole class:
- Study on Pyrido[2,3-d]pyrimidines : A series of derivatives were synthesized and evaluated for their anticancer properties. One compound demonstrated an IC value of 0.57 µM against MCF-7 cells and showed significant apoptosis induction .
- Oxadiazole Derivatives Evaluation : Research has shown that oxadiazole derivatives can exhibit greater cytotoxic activity than traditional chemotherapeutics like doxorubicin against various cancer cell lines .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine, and what intermediates are critical?
Answer: The synthesis typically involves two key steps:
- Oxadiazole Ring Formation : Reacting a pyridine-3-carbohydrazide derivative with a cyano-substituted pyrimidine under microwave-assisted conditions to form the 1,2,4-oxadiazole ring via cyclization .
- Coupling Reactions : Introducing the methoxy group at position 2 of the pyrimidine ring using nucleophilic aromatic substitution with methoxide ions .
Critical intermediates include the pyridine-3-carbohydrazide precursor and the 5-cyano-2-methoxypyrimidine intermediate. Purification often employs column chromatography with ethyl acetate/hexane gradients .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic ring connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely used for refining crystallographic data .
Q. How can researchers conduct preliminary biological screening for this compound?
Answer:
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
- Enzyme Inhibition Studies : Screen against kinases (e.g., Pim-1 kinase) via fluorescence-based assays to identify potential targets .
- Solubility and Stability : Use HPLC to monitor compound integrity in buffer solutions at physiological pH .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with targets like kinases or DNA topoisomerases. Compare docking scores of analogs with varying substituents (e.g., methoxy vs. ethoxy groups) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to identify key interactions (e.g., hydrogen bonds with pyridin-3-yl groups) .
Q. What strategies resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal Validation : Confirm anticancer activity via apoptosis assays (e.g., Annexin V staining) alongside cytotoxicity data .
- Structural Confirmation : Re-analyze compound purity via LC-MS and compare with literature spectra to rule out degradation artifacts .
Q. How can target identification be optimized for this compound in complex biological systems?
Answer:
- Chemical Proteomics : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- CRISPR Screening : Apply genome-wide knockout libraries to pinpoint genes essential for compound efficacy .
Q. What synthetic modifications enhance metabolic stability without compromising activity?
Answer:
- Isosteric Replacement : Substitute the methoxy group with trifluoromethoxy to reduce oxidative metabolism .
- Deuterium Incorporation : Introduce deuterium at metabolically labile positions (e.g., methyl groups) to prolong half-life .
- Prodrug Design : Mask polar groups (e.g., hydroxyls) with acetyl or PEGylated moieties to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
